molecular formula C19H24N2O3S B14952921 (5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B14952921
M. Wt: 360.5 g/mol
InChI Key: SNJNABHJKYWKJC-VKAVYKQESA-N
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Description

(5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that features a morpholine ring, a pentoxyphenyl group, and a thiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a thiazolone derivative with a morpholine and a pentoxyphenyl aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, pentoxyphenyl group, and thiazolone core makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(4-pentoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H24N2O3S/c1-2-3-4-11-24-16-7-5-15(6-8-16)14-17-18(22)20-19(25-17)21-9-12-23-13-10-21/h5-8,14H,2-4,9-13H2,1H3/b17-14-

InChI Key

SNJNABHJKYWKJC-VKAVYKQESA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

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